1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid is a complex organic compound characterized by its multiple methoxy groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares a similar methoxyphenyl group but differs in its overall structure and properties.
Uniqueness
1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and naphthalene core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6305-51-7 |
---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H22O8/c1-26-15-7-6-11(8-16(15)27-2)18-12-10-17(28-3)20(29-4)21(30-5)19(12)14(23)9-13(18)22(24)25/h6-10,23H,1-5H3,(H,24,25) |
InChI Key |
GFELIWYJKIFMIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C3=C(C(=C(C=C23)OC)OC)OC)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.